molecular formula C21H26N2O4S B12142457 2-{[(4-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12142457
M. Wt: 402.5 g/mol
InChI Key: LACFXBALGXROAP-UHFFFAOYSA-N
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Description

This compound is a benzothiophene-3-carboxamide derivative characterized by a tetrahydrobenzothiophene core substituted with a 4-methoxyphenyl carbonylamino group at position 2 and a 3-methoxypropyl carboxamide moiety at position 3. Its synthesis typically involves multi-step organic reactions, including coupling of thiophene precursors with methoxy-substituted aryl groups and subsequent functionalization of the carboxamide chain .

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H26N2O4S/c1-26-13-5-12-22-20(25)18-16-6-3-4-7-17(16)28-21(18)23-19(24)14-8-10-15(27-2)11-9-14/h8-11H,3-7,12-13H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

LACFXBALGXROAP-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[(4-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

2-{[(4-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[(4-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Key Observations :

The 3-methoxypropyl chain in the target compound introduces greater conformational flexibility compared to the rigid 3-methylphenyl group in Compound I, which may influence binding to biological targets .

Bioactivity Trends: Compounds with electron-donating substituents (e.g., methoxy or methyl groups) on the aryl rings exhibit stronger antimicrobial activity, as seen in Compounds I and II .

Analytical and Computational Comparisons

Molecular Networking and Dereplication

  • LCMS/MS Analysis : Molecular networking based on cosine scores (1.0 = identical fragmentation) reveals that the target compound clusters with other benzothiophene-3-carboxamides (cosine score >0.85) due to shared fragmentation patterns (e.g., loss of CO and CH3O groups) .
  • Dereplication : The target compound’s molecular ion [M+H]+ at m/z 433.14 distinguishes it from Compounds I and II (m/z 407.12 and 391.10, respectively) .

Crystallographic Characterization

  • While crystallographic data for the target compound are unavailable, analogues like Compound I and II exhibit hydrogen-bonding networks involving the carboxamide and thiophene moieties, stabilizing their crystal lattices . Tools like SHELXL and ORTEP-3 are critical for refining such structures .

Bioactivity Profiling and Target Prediction

  • Hierarchical Clustering : Compounds with similar bioactivity profiles (e.g., antimicrobial action) cluster together, correlating with shared structural motifs like the tetrahydrobenzothiophene core .
  • Protein Target Prediction : The target compound’s methoxypropyl chain may interact with hydrophobic pockets in bacterial enzymes (e.g., dihydrofolate reductase), analogous to interactions observed in Compound I .

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